molecular formula C14H21NO2 B13360104 5-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol

5-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol

Cat. No.: B13360104
M. Wt: 235.32 g/mol
InChI Key: DSQYFNBURWFSAI-UHFFFAOYSA-N
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Description

5-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol is an organic compound with a complex structure that includes a cyclohexyl ring, a hydroxyl group, and a methylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol typically involves the reaction of 1-hydroxycyclohexylmethylamine with 2-methylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce various cyclohexyl alcohols.

Scientific Research Applications

5-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups play crucial roles in its binding to receptors or enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine derivatives: Compounds with similar cyclohexyl and amino groups.

    Phenol derivatives: Compounds with similar phenol moieties.

Uniqueness

5-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

5-[(1-hydroxycyclohexyl)methylamino]-2-methylphenol

InChI

InChI=1S/C14H21NO2/c1-11-5-6-12(9-13(11)16)15-10-14(17)7-3-2-4-8-14/h5-6,9,15-17H,2-4,7-8,10H2,1H3

InChI Key

DSQYFNBURWFSAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2(CCCCC2)O)O

Origin of Product

United States

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